2-((4-Ethylphenoxy)methyl)benzonitrile
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Overview
Description
2-((4-Ethylphenoxy)methyl)benzonitrile is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.3 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a phenoxymethyl group, which is further substituted with an ethyl group at the para position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethylphenoxy)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-ethylphenol with benzyl chloride to form 4-ethylphenoxymethylbenzene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to yield the desired benzonitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyanation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve the use of ionic liquids as co-solvents and catalysts to enhance the efficiency and eco-friendliness of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethylphenoxy)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxymethyl derivatives.
Scientific Research Applications
2-((4-Ethylphenoxy)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Ethylphenoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic aromatic substitution reactions, forming intermediates that can further react to yield various products. The phenoxymethyl group can also undergo electrophilic aromatic substitution, leading to the formation of different derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenoxymethyl)benzonitrile
- 4-(2-Hydroxyethyl)benzonitrile
- 4-(Acetoxymethyl)benzonitrile
- 4-(Hydroxymethyl)benzonitrile
- 2-(4-Chlorophenoxy)benzonitrile
Uniqueness
2-((4-Ethylphenoxy)methyl)benzonitrile is unique due to the presence of the ethyl group at the para position, which can influence its reactivity and interactions compared to other similar compounds
Properties
IUPAC Name |
2-[(4-ethylphenoxy)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-13-7-9-16(10-8-13)18-12-15-6-4-3-5-14(15)11-17/h3-10H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKKYOHCUJHNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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